molecular formula C11H8Cl2N2O2 B6190777 methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate CAS No. 2680542-32-7

methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate

Cat. No.: B6190777
CAS No.: 2680542-32-7
M. Wt: 271.1
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Description

Methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate is a quinazoline derivative Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate typically involves the reaction of 2-aminobenzonitrile with chloroacetyl chloride in the presence of a base, followed by cyclization and esterification steps. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as dichloromethane, ethanol, or acetonitrile, under controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can produce quinazoline N-oxides or reduced quinazoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

CAS No.

2680542-32-7

Molecular Formula

C11H8Cl2N2O2

Molecular Weight

271.1

Purity

95

Origin of Product

United States

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